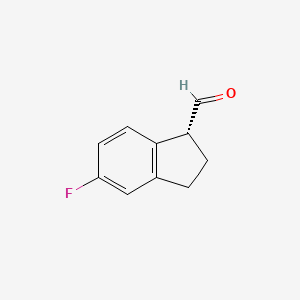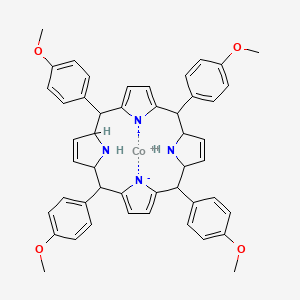
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with a unique structure that includes a fluorine atom, a dihydroindene ring, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydro-1H-indene.
Oxidation: The indene derivative is then subjected to oxidation to introduce the aldehyde functional group at the 1-position.
Reaction Conditions: Common reagents for this oxidation step include oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under controlled conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 5-fluoro-2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom may also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-5-chloro-2,3-dihydro-1H-indene-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
(1R)-5-bromo-2,3-dihydro-1H-indene-1-carbaldehyde: Contains a bromine atom instead of fluorine.
(1R)-5-methyl-2,3-dihydro-1H-indene-1-carbaldehyde: Has a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-6,8H,1-2H2/t8-/m0/s1 |
Clave InChI |
VWJXECQACJGFMY-QMMMGPOBSA-N |
SMILES isomérico |
C1CC2=C([C@@H]1C=O)C=CC(=C2)F |
SMILES canónico |
C1CC2=C(C1C=O)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)

![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
